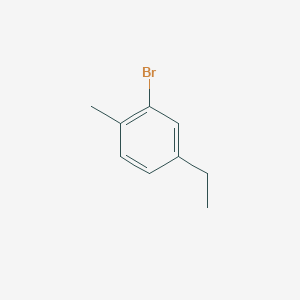

2-Bromo-4-ethyl-1-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-4-ethyl-1-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the second position, an ethyl group at the fourth position, and a methyl group at the first position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-4-ethyl-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-1-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:

- Formation of the electrophilic bromine cation (Br⁺) by the reaction of bromine with FeBr₃.

- The electrophilic bromine cation attacks the benzene ring, forming a sigma complex.

- Deprotonation of the sigma complex restores aromaticity, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-ethyl-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form 4-ethyl-1-methylbenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of 4-ethylbenzoic acid and 1-methylbenzoic acid.

Reduction: Formation of 4-ethyl-1-methylbenzene.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-ethyl-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as sigma complexes and carbocations. These intermediates facilitate the substitution, oxidation, and reduction reactions described earlier. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.

4-Bromo-2-ethyl-1-methylbenzene: Similar structure but with the bromine and ethyl groups swapped.

2-Chloro-4-ethyl-1-methylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-4-ethyl-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both ethyl and methyl groups, along with the bromine atom, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Biologische Aktivität

2-Bromo-4-ethyl-1-methylbenzene, also known as 1-bromo-4-ethyl-2-methylbenzene, is an aromatic compound characterized by a bromine atom at the second carbon position of a methyl-substituted ethylbenzene structure. Despite its structural complexity, research specifically focusing on its biological activity remains limited. This article aims to compile existing knowledge on the biological properties and potential applications of this compound, drawing from diverse scientific sources.

This compound has the molecular formula C₉H₁₁Br. Its structure includes:

- Bromine : An electron-withdrawing group that influences reactivity.

- Ethyl and Methyl Groups : Affect steric and electronic properties.

These features contribute to its reactivity in electrophilic aromatic substitution reactions, where bromine can be replaced by various nucleophiles, facilitating further chemical transformations.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, several related compounds exhibit notable biological properties. The following subsections summarize potential activities based on structural analogs and general characteristics of brominated aromatic compounds.

Antimicrobial and Antifungal Properties

Research indicates that halogenated aromatic compounds often possess antimicrobial and antifungal activities. For instance:

- Brominated Compounds : Known for their efficacy against various pathogens due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

A study highlighted that similar brominated compounds exhibited moderate activity with an IC₅₀ value of 42.19 μg/mL, suggesting that this compound may also possess antimicrobial properties .

Cytotoxic Effects

The cytotoxicity of halogenated compounds has been a focus in toxicological studies:

- Mechanism of Action : Compounds can induce oxidative stress, leading to cellular damage and apoptosis in certain cancer cell lines.

Although specific data on this compound is lacking, the general trend among structurally similar compounds suggests potential cytotoxic effects that warrant further investigation.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key features:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 4-Bromo-1-methylbenzene | C₇H₈Br | Antimicrobial properties |

| 4-Ethylbromobenzene | C₈H₉Br | Moderate cytotoxicity |

| 3-Bromo-1-methyl-2-ethylbenzene | C₉H₁₁Br | Potential anti-inflammatory effects |

The unique positioning of the bromine atom along with ethyl and methyl groups in this compound creates distinct steric and electronic effects compared to these compounds. This uniqueness may influence its interaction with biological targets .

Eigenschaften

IUPAC Name |

2-bromo-4-ethyl-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZQNPQRQREPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.